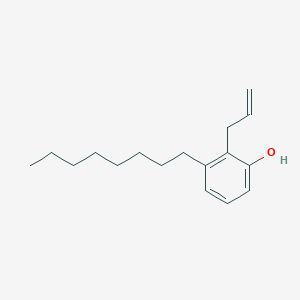
3-Octyl-2-(prop-2-EN-1-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Octyl-2-(prop-2-en-1-yl)phenol is an organic compound with a molecular formula of C17H26O It is a phenolic compound characterized by an octyl group and a prop-2-en-1-yl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octyl-2-(prop-2-en-1-yl)phenol typically involves the alkylation of phenol with octyl and prop-2-en-1-yl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with octyl chloride and prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-Octyl-2-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
3-Octyl-2-(prop-2-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Octyl-2-(prop-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing biological pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Eugenol: 2-Methoxy-4-(prop-2-en-1-yl)phenol, known for its antimicrobial and analgesic properties.
Thymol: 2-Isopropyl-5-methylphenol, used for its antiseptic and antifungal activities.
Carvacrol: 2-Methyl-5-(1-methylethyl)phenol, known for its antibacterial and antioxidant effects.
Uniqueness
3-Octyl-2-(prop-2-en-1-yl)phenol is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its longer octyl chain may enhance its lipophilicity and membrane permeability, potentially leading to different biological activities compared to shorter alkyl chain phenols.
特性
CAS番号 |
111159-16-1 |
|---|---|
分子式 |
C17H26O |
分子量 |
246.4 g/mol |
IUPAC名 |
3-octyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C17H26O/c1-3-5-6-7-8-9-12-15-13-10-14-17(18)16(15)11-4-2/h4,10,13-14,18H,2-3,5-9,11-12H2,1H3 |
InChIキー |
QIUYVSVKVBHSSE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C(C(=CC=C1)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


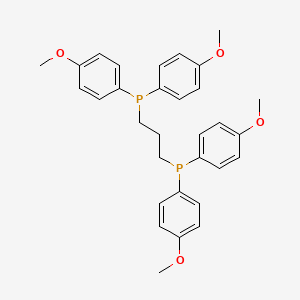
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
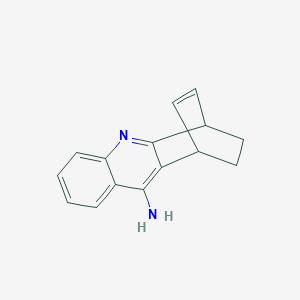
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)

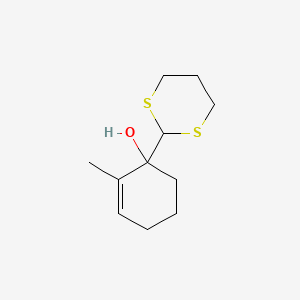
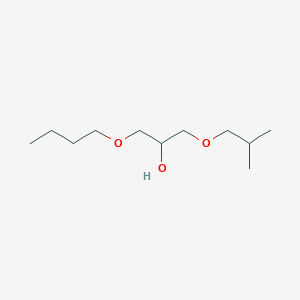

![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)

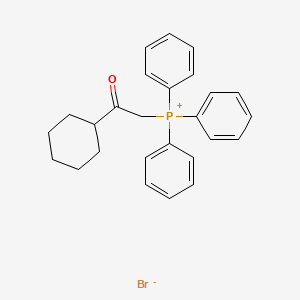
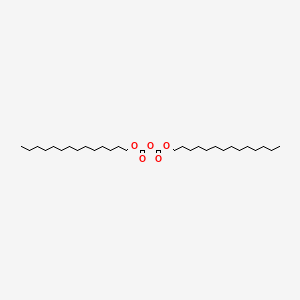
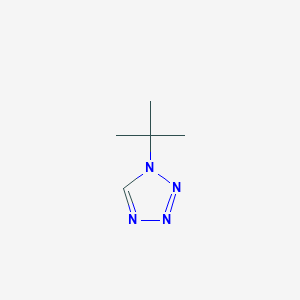
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
